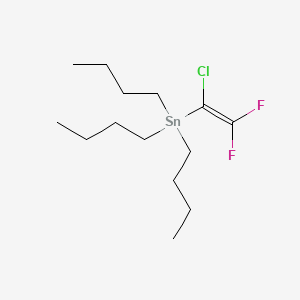
Losartan Butyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Losartan Butyl Ether is a derivative of losartan, which is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Losartan Butyl Ether typically involves the modification of losartan through etherification. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the butylation of losartan using butyl bromide or butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Losartan Butyl Ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
Losartan Butyl Ether has various applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, losartan.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Losartan Butyl Ether, like losartan, acts as an angiotensin II receptor antagonist. It selectively blocks the angiotensin II type 1 (AT1) receptors, reducing the effects of angiotensin II, which include vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and improved cardiovascular function. The butyl ether modification may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: The parent compound, widely used for hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.
Uniqueness
Losartan Butyl Ether is unique due to its butyl ether group, which may confer different pharmacokinetic properties compared to its parent compound and other similar drugs. This modification could potentially lead to improved therapeutic outcomes or reduced side effects, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H31ClN6O |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C26H31ClN6O/c1-3-5-11-24-28-25(27)23(18-34-16-6-4-2)33(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3,(H,29,30,31,32) |
Clé InChI |
YKAYFFJXBKLBQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


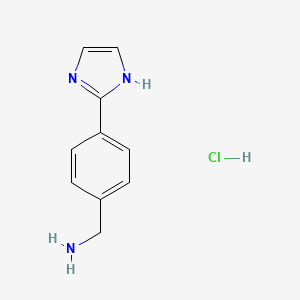

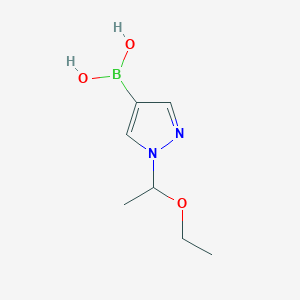
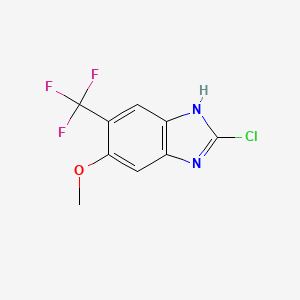
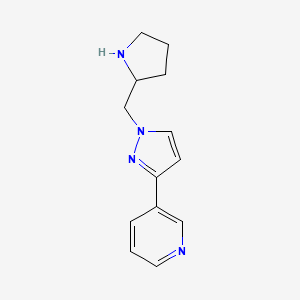
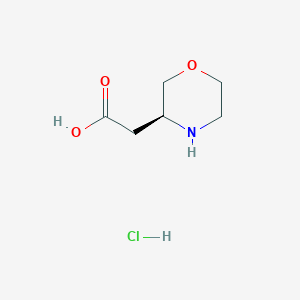
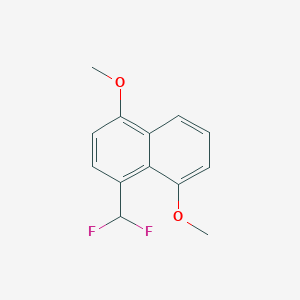
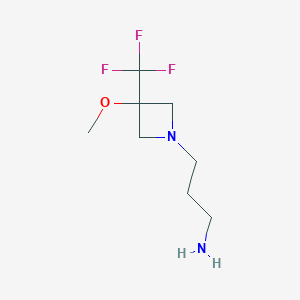
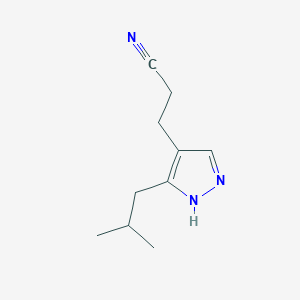

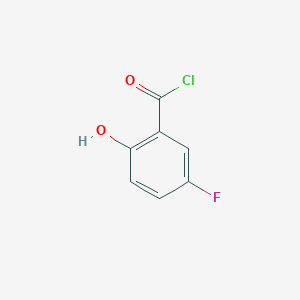
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
